
N-(4-tert-butylphenyl)-4-chloro-3-(trifluoromethyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-tert-butylphenyl)-4-chloro-3-(trifluoromethyl)benzene-1-sulfonamide" is a sulfonamide derivative, a class of organic compounds known for their wide range of applications, including medicinal chemistry. Sulfonamides typically consist of a sulfonyl group attached to an amine. The tert-butyl group and the trifluoromethyl group are electron-donating and electron-withdrawing groups, respectively, which can influence the reactivity and properties of the molecule.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. For example, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, the synthesis of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides was performed by coupling 5-chloro-2-methoxyaniline with various aryl sulfonyl chlorides . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives has been extensively studied using techniques such as X-ray diffraction and Density Functional Theory (DFT). For instance, the crystal structure of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was determined, and its stability was analyzed using natural bond orbital (NBO) analysis . Similarly, the structure and spectroscopic properties of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide were characterized, and its electronic properties were investigated using DFT . These studies provide insights into the molecular geometry, electronic distribution, and potential reactivity of sulfonamide compounds.
Chemical Reactions Analysis
Sulfonamides can participate in various chemical reactions. For example, tert-butylsulfonamide has been used as a nitrogen source for catalytic aminohydroxylation and aziridination of olefins . Additionally, sulfonamide derivatives have been involved in the Julia-Kocienski olefination reaction, which is a method for the synthesis of alkenes . These reactions highlight the versatility of sulfonamides in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides can be influenced by their substituents. The presence of a tert-butyl group can increase steric bulk, while a trifluoromethyl group can affect the compound's electronegativity and acidity. Computational studies, such as those performed on 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, provide valuable information on molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties . These properties are crucial for understanding the behavior of the compound in different environments and potential applications in materials science or pharmaceuticals.
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
N-(4-tert-butylphenyl)-4-chloro-3-(trifluoromethyl)benzene-1-sulfonamide, due to its structural features, is involved in the development of organic synthesis methodologies. For example, tert-butyl phenyl sulfoxide has been used as a traceless precatalyst for generating sulfenate anions under basic conditions, which are further applied in the coupling of benzyl halides to trans-stilbenes. This process benefits from the generation of a byproduct that is a gas, thereby facilitating product isolation in high purity, showcasing a novel approach to synthesis and catalysis (Zhang et al., 2015).
Material Science and Green Chemistry
In the realm of materials science and green chemistry, the compound has potential applications in the development of environmentally friendly solvents and processes. For instance, 1-butyl-3-methylimidazolium trifluoromethanesulfonate has been explored for its use in deep desulfurization of fuels, showcasing the compound's role in enhancing the extraction of sulfur and nitrogen-containing compounds from aliphatic hydrocarbons. This study highlights its utility in reducing environmental pollutants and improving fuel quality (Kędra-Królik et al., 2011).
Mechanistic Studies in Organic Chemistry
Further, research into the mechanisms of catalytic reactions has shed light on the behavior of similar compounds in organic transformations. For example, the study of the reaction of arylsulfonyl compounds with excess organolithium reagents provides insights into the stability and reactivity of sulfonamide derivatives, contributing to a deeper understanding of their role in synthetic organic chemistry (Stoyanovich et al., 1973).
Computational Chemistry
Computational chemistry approaches have also been applied to N-(4-tert-butylphenyl)-4-chloro-3-(trifluoromethyl)benzene-1-sulfonamide derivatives to determine their equilibrium geometries, total energies, and the molecular orbitals involved in UV/Vis spectrum formation. These theoretical calculations are crucial for understanding the electronic structure and reactivity of such compounds (Yu et al., 2022).
Propriétés
IUPAC Name |
N-(4-tert-butylphenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3NO2S/c1-16(2,3)11-4-6-12(7-5-11)22-25(23,24)13-8-9-15(18)14(10-13)17(19,20)21/h4-10,22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOZDKNFSSLWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butylphenyl)-4-chloro-3-(trifluoromethyl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

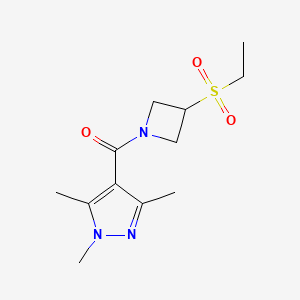
![N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylprop-2-enamide](/img/structure/B2529739.png)
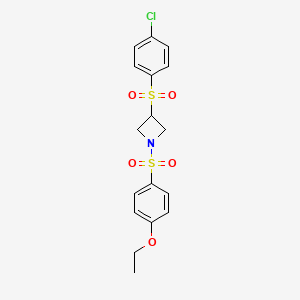
![N-(2,3-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2529741.png)
![7-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2529748.png)
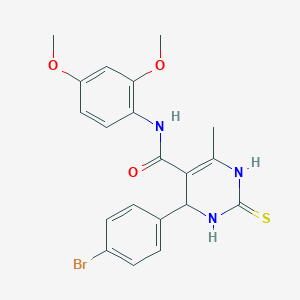
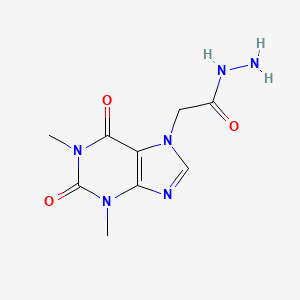
![1-allyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2529751.png)
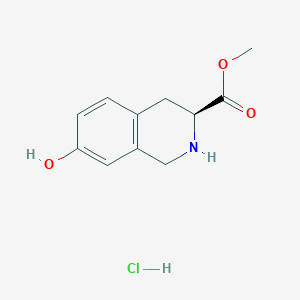
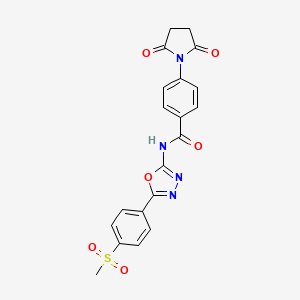
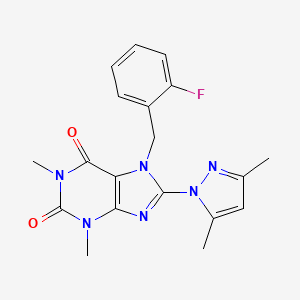
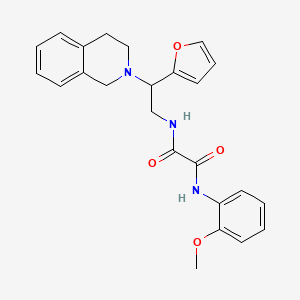
![2-Chloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2529760.png)
![4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2529761.png)